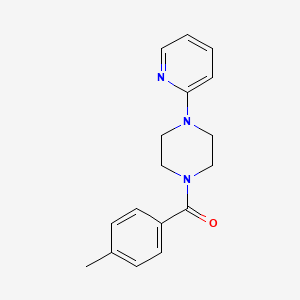![molecular formula C19H18ClN3O4 B5549256 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted 1,3,4-oxadiazole derivatives, akin to the molecule , typically involves multi-step organic reactions starting from precursors like 4-chlorophenoxyacetic acid. The synthesis process involves esterification, hydrazide formation, ring closure to form the 1,3,4-oxadiazole ring, followed by substitution reactions to introduce various functional groups (Siddiqui et al., 2014). This meticulous synthetic route ensures the incorporation of specific substituents that confer the molecule its unique chemical and physical properties.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic techniques like IR, 1H-NMR, and mass spectrometry. These analytical methods provide detailed insights into the molecular architecture, confirming the presence of the 1,3,4-oxadiazole moiety and the specific substitutions that define the compound’s chemical identity (Rehman et al., 2013).
Applications De Recherche Scientifique
Synthetic Chemistry
The synthesis and characterization of 1,3,4-oxadiazole derivatives, including compounds similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide, have been extensively studied. These compounds are synthesized through successive conversions, starting from basic raw materials like 4-chlorobenzoic acid. The structural determination of these compounds is achieved through various spectroscopic methods, including infrared, 1H-NMR, 13C-NMR, and mass spectrometry (Iftikhar et al., 2019). This research area focuses on developing novel synthetic routes to create 1,3,4-oxadiazole derivatives with potential pharmacological applications.
Pharmacological Evaluation
Several 1,3,4-oxadiazole derivatives have been evaluated for their pharmacological potential. For instance, some derivatives have shown promising antibacterial activity against both gram-negative and gram-positive bacteria. The compounds' activity is often compared with standard drugs like ciprofloxacin, showcasing their potential as novel antibacterial agents (Siddiqui et al., 2014). Furthermore, these compounds have been assessed for their enzyme inhibitory potential, with some showing moderate inhibition of enzymes like α-chymotrypsin. Molecular docking studies complement these findings by identifying active binding sites, which helps in understanding the mechanism of action and enhancing the compounds' bioactivity through structural modifications.
Material Science
The potential use of 1,3,4-oxadiazole derivatives in material science, particularly in photovoltaic applications, has been explored. Studies involving photochemical and thermochemical modeling have analyzed these compounds' ability to function as photosensitizers in dye-sensitized solar cells (DSSCs). The light harvesting efficiency and free energy of electron injection of these compounds indicate their suitability in photovoltaic cells, contributing to the development of more efficient solar energy conversion materials (Mary et al., 2020).
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-25-15-8-3-12(9-16(15)26-2)10-17(24)21-11-18-22-19(23-27-18)13-4-6-14(20)7-5-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLFZHHUPCHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}acetamide](/img/structure/B5549185.png)
![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)

![8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549198.png)
![N~2~-{[2-(4-methoxyphenyl)-8-methyl-3-quinolinyl]methyl}-N~1~,N~2~-dimethylglycinamide](/img/structure/B5549199.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5549213.png)
![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)
![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)

![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

